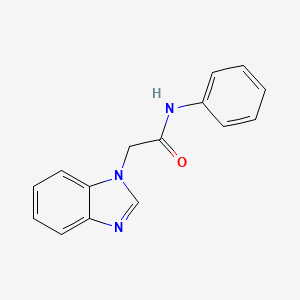

2-(1H-1,3-benzodiazol-1-yl)-N-phenylacetamide

描述

2-(1H-1,3-Benzodiazol-1-yl)-N-phenylacetamide is a heterocyclic compound featuring a benzodiazole (1H-1,3-benzodiazole) core linked to a phenylacetamide moiety via a methylene bridge. The benzodiazole system consists of a benzene ring fused with a diazole ring containing two nitrogen atoms at positions 1 and 2. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. The compound’s molecular formula is C15H12N3O, with a molecular weight of 256.28 g/mol.

属性

IUPAC Name |

2-(benzimidazol-1-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15(17-12-6-2-1-3-7-12)10-18-11-16-13-8-4-5-9-14(13)18/h1-9,11H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQZRAGTTPWSNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-phenylacetamide typically involves the reaction of 1H-1,3-benzodiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

化学反应分析

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s bioavailability or generating intermediates for further synthesis.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl (6 M), reflux, 6–8 h | 2-(1H-1,3-benzodiazol-1-yl)acetic acid + aniline |

| Basic hydrolysis | NaOH (1 M), 80°C, 4 h | Sodium salt of acetic acid + aniline |

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, making the amide bond more susceptible to nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution.

Electrophilic Substitution on the Benzimidazole Ring

The benzimidazole ring undergoes electrophilic substitution at positions 4, 5, or 6 due to electron-rich aromatic systems.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | Nitro-substituted benzimidazole derivatives |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃, RT, 1 h | Halo-substituted derivatives (e.g., Cl or Br) |

Key Factors :

-

Substituent orientation (e.g., the acetamide group at position 1) directs electrophiles to para/meta positions relative to the nitrogen atoms.

-

Steric hindrance from the phenylacetamide group may favor substitution at less hindered sites .

Oxidation Reactions

The benzimidazole ring is generally resistant to oxidation, but the acetamide side chain may undergo oxidative transformations under harsh conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Side-chain oxidation | KMnO₄, H₂O, 100°C, 12 h | Ketone or carboxylic acid derivatives |

Limitations :

-

Over-oxidation risks degrading the benzimidazole core.

-

Controlled conditions (e.g., stoichiometric oxidant ratios) are essential to preserve structural integrity.

Reduction Reactions

Selective reduction of the acetamide group or benzimidazole ring can yield amine intermediates.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amide reduction | LiAlH₄, THF, 0°C → RT, 4 h | 2-(1H-1,3-benzodiazol-1-yl)ethylamine + aniline |

| Benzimidazole ring reduction | H₂, Pd/C, ethanol, 60°C, 8 h | Partially saturated benzimidazole derivatives |

Challenges :

-

LiAlH₄ may over-reduce the benzimidazole ring if not carefully controlled.

-

Catalytic hydrogenation requires optimization to avoid complete saturation of the heterocycle.

Functional Group Interconversion

The acetamide group can be converted into other functional groups for derivatization:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acylation | AcCl, pyridine, RT, 2 h | Acetylated derivatives |

| Sulfonation | SO₃/H₂SO₄, 0°C, 1 h | Sulfonamide analogs |

科学研究应用

2-(1H-1,3-benzodiazol-1-yl)-N-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antitumor agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide

- Structure : Replaces the benzodiazole core with a benzotriazole (three nitrogen atoms at positions 1, 2, and 3).

- Activity: Demonstrates moderate antimicrobial activity against S. aureus, E. coli, and C. albicans, though less potent than norfloxacin and ketoconazole .

Indole-3-acetamide Derivatives

- Structure : Substitutes benzodiazole with an indole ring (e.g., 2-(1H-indol-3-yl)-N-phenylacetamide).

- Activity : Explored for antihyperglycemic and antioxidant properties, leveraging indole’s planar aromaticity for enzyme interaction .

- Key Difference : Indole’s NH group enables hydrogen bonding, absent in benzodiazole, which may enhance target engagement.

Derivatives with Extended Substituents

Triazole-Linked Phenoxyacetamide Derivatives

- Structure: Incorporates a 1,2,3-triazole ring and phenoxymethyl group (e.g., compound 9a in ).

- Activity : Exhibits enhanced α-glucosidase inhibition (IC50 = 6.31 µM for compound 11d in ), outperforming acarbose (IC50 = 750 µM).

- Key Difference: The triazole-phenoxy extension increases molecular weight (~500–550 g/mol) and introduces hydrogen-bonding sites, improving enzyme inhibition .

Naphthalene-Oxy-Triazole Derivatives

- Structure : Features a naphthalene-oxy group attached via triazole (e.g., compounds 6a–m in ).

- Activity : Bulky naphthalene groups may improve lipophilicity and membrane permeability but reduce aqueous solubility .

- Synthesis : Relies on CuAAC, similar to triazole-linked derivatives .

Substituted Benzodiazole Analogues

2-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide

- Structure : Adds a benzyl group to the benzodiazole core (CAS: 477544-18-6).

- Molecular Weight : 341.41 g/mol (vs. 256.28 g/mol for the parent compound).

Data Tables

Research Findings and Implications

Heterocycle Impact : Benzodiazole derivatives exhibit distinct electronic profiles compared to benzotriazoles, influencing antimicrobial and enzymatic interactions .

Triazole Additions : Incorporating triazole rings via click chemistry enhances α-glucosidase inhibition, likely due to improved hydrogen bonding and steric complementarity .

Synthetic Flexibility : CuAAC is a versatile method for generating diverse triazole-linked analogues, enabling rapid SAR studies .

生物活性

2-(1H-1,3-benzodiazol-1-yl)-N-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the benzodiazole family, which is known for its broad range of biological activities. Its structure consists of a benzodiazole ring attached to a phenylacetamide moiety, contributing to its interaction with various biological targets.

1. Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its effectiveness against various bacterial strains and fungal species. For instance, studies show that the compound can inhibit the growth of pathogens responsible for common infections.

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibition | |

| S. aureus | Inhibition | |

| Candida albicans | Inhibition |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as glioblastoma (U87MG) and breast cancer (MCF7) cells.

Mechanism of Action:

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis (programmed cell death) and inhibit cell division by interacting with key molecular targets involved in cancer progression, such as cyclin-dependent kinases (CDKs) and mTOR pathways .

Case Study 1: Antiproliferative Effects

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study highlighted the compound's selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's activity against glioblastoma cells. The results indicated that treatment with this benzodiazole derivative led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。